molecular formula C5H3IO2S B1338613 5-Iodothiophene-2-carboxylic acid CAS No. 60166-85-0

5-Iodothiophene-2-carboxylic acid

Cat. No.: B1338613
CAS No.: 60166-85-0
M. Wt: 254.05 g/mol
InChI Key: HQCXDWXNOLVWER-UHFFFAOYSA-N
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Description

5-Iodothiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 2-position. The molecular formula of this compound is C5H3IO2S, and it has a molecular weight of 254.05 g/mol . Thiophene derivatives, including this compound, are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .

Biochemical Analysis

Biochemical Properties

5-Iodothiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in organic synthesis. It serves as a versatile building block for the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biologically active compounds. For instance, it can act as a substrate for enzymes involved in halogenation and carboxylation reactions, thereby influencing the synthesis of thiophene-based analogs .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, this compound has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it can affect the synthesis and degradation of thiophene-based compounds, thereby modulating the overall metabolic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. Studies have shown that this compound can accumulate in specific cellular compartments, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction can be utilized, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates, which are then further functionalized . Another method involves the direct iodination of thiophene-2-carboxylic acid using iodine and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Iodothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

    5-Bromothiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    5-Chlorothiophene-2-carboxylic acid:

Uniqueness

5-Iodothiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

5-iodothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCXDWXNOLVWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503481
Record name 5-Iodothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60166-85-0
Record name 5-Iodo-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60166-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound has been described by Schick, J. W., et al., J. Am. Chem. Soc. 70;286 (1948), and was prepared according to the following procedure. A 25 ml (62.5 mmoles) volume of a 2.5M hexane solution of n-butyllithium was slowly added by syringe to a cooled (dry ice/2-propanol) 100 ml tetrahydrofuran solution of 9.0 ml (64.2 mmoles) of diisopropylamine. The solution was maintained below -60° C. during n-butyllithium addition. After addition, the cool ng bath was removed and the solution allowed to reach room temperature (22° C.), and then cooled again below -60° C. To the cooled reaction vessel, 3.2 g (25.0 mmol) of 2-thiophenecarboxylic acid dissolved in 100 ml of tetrahydrofuran was slowly added. Thirty minutes after complete addition of 2-thiophenecarboxylic acid, approximately 17.2 g (87.8 mmoles) of iodotrifluoromethane was condensed into the reaction. After 5 minutes the cooling bath was removed and the reaction warmed to 0° C. and quenched with 50 ml of water. The basic aqueous solution was washed with 500 ml of diethyl ether. The ether solution was extracted with 50 ml of 1N sodium hydroxide and the two aqueous solutions were combined and washed with ether. The basic solution was acidified and extracted three times with 100 ml of diethyl ether. Drying of the organic solution with anhydrous magnesium sulfate followed by filtration and concentration gave a crude solid product. Partial purification was achieved by reprecipitation of the solid product from hot aqueous ethanol to give 3.79 g of slightly impure desired product as a mixture of dark red solid and yellow crystals. Recrystallization of the solid mixture gave 2.18 g (8.58 mmoles, 34% yield) of pure title compound as light yellow needles, m.p. 132°-134° C. (hexanes).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 10.9 mL (78.0 mmol) of freshly distilled diisopropylamine in 150 mL of THF under argon at -78° C. was added 48.7 mL (78.0 mmol) of 1.6 M n-BuLi in hexanes to give a pale yellow solution which was allowed to stir at -78° C. for 10 min when 5.0 g (39.0 mmol) of 2-thiophenecarboxylic acid in 31 mL of THF was added dropwise over 10 min to give a grey-white suspension. The metallation was allowed to proceed for 30 min when 8.77 g (39.0 mmol) of N-iodosuccinimide in 25 mL of THF was added very rapidly to give an orange-yellow solution which was allowed to gradually warm to 0° C. After 0.5 h at 0° C., the brown-yellow mixture was quenched with water, diluted with ether and made acidic by the addition of solid citric acid to give a very dark brown-orange solution. The organic layer was separated and washed with water, saturated NaHSO3, brine, dried over MgSO4 and evaporated to provide 9.5 g (96%) of title acid as a brown-yellow solid which was used directly in the following reaction.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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